molecular formula C19H17NO4 B11604585 ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B11604585
M. Wt: 323.3 g/mol
InChI Key: MNOASTLHTGPZOE-VBKFSLOCSA-N
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Description

Ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with furfural in the presence of a base, followed by cyclization and further functionalization to introduce the phenyl and carboxylate groups. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions include furanones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl (2E)-2-(2-furylmethylene)hydrazinecarboxylate
  • Ethyl (2E)-2-(2-furylmethylene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

These compounds share structural similarities but differ in their functional groups and specific applications

properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C19H17NO4/c1-3-23-19(22)17-13(2)20(14-8-5-4-6-9-14)18(21)16(17)12-15-10-7-11-24-15/h4-12H,3H2,1-2H3/b16-12-

InChI Key

MNOASTLHTGPZOE-VBKFSLOCSA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CO2)C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CO2)C3=CC=CC=C3)C

Origin of Product

United States

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